molecular formula C9H9ClFNO B1622264 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 366-45-0

2-chloro-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No. B1622264
CAS RN: 366-45-0
M. Wt: 201.62 g/mol
InChI Key: IBKBFGVIPJJEPB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-fluoro-4-methylphenyl)acetamide (CFMPA) is an organic compound that has been studied for its potential as a pharmaceutical and agricultural agent. It is a small molecule that has a high degree of solubility and is easily synthesized. CFMPA has been found to have several biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used in laboratory experiments to study the effects of various drugs and to study the mechanisms of action of some drugs.

Scientific Research Applications

Antibacterial Activity Against Klebsiella pneumoniae

2-chloro-N-(2-fluoro-4-methylphenyl)acetamide has shown potential as an antibacterial agent against Klebsiella pneumoniae . This pathogen is known to cause a wide range of community and nosocomial infections, and the high capacity of this pathogen to acquire resistance drugs makes it necessary to develop therapeutic alternatives .

Combination with Antibacterial Drugs

This compound has been studied in combination with various antibacterial drugs such as ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem against K. pneumoniae strains . The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem .

Cytotoxicity Analysis

Preliminary tests have indicated that 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide did not show significant cytotoxic potential . This makes it an interesting substance for future studies that explore its antimicrobial capacity .

Pharmacokinetic Profile

The substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use . This is an important factor in the development of new drugs.

Potential for Future Clinical Use

The ability of 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide to optimize the effects of antibacterial drugs, reducing the concentrations necessary to cause bacterial death, indicates a potential future clinical use of these combinations .

Investigation of Molecular Interactions

The presence of the chloro atom in the molecule is responsible for improving the antibacterial activity, stabilizing the molecule in the target enzyme at the site . This provides valuable insights into the molecular interactions and mechanisms of action of this compound.

properties

IUPAC Name

2-chloro-N-(2-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKBFGVIPJJEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368827
Record name 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-fluoro-4-methylphenyl)acetamide

CAS RN

366-45-0
Record name 2-chloro-N-(2-fluoro-4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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